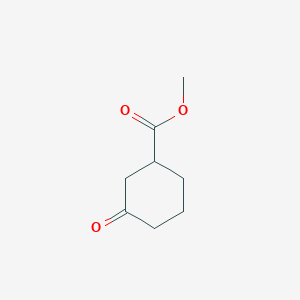

3-氧代环己烷甲酸甲酯

描述

Synthesis Analysis

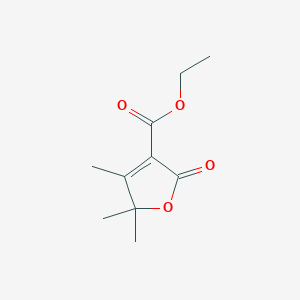

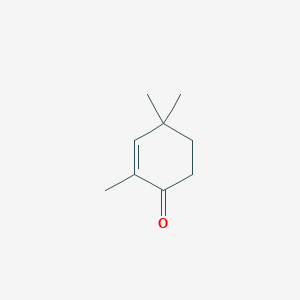

The synthesis of derivatives related to Methyl 3-oxocyclohexanecarboxylate has been reported through various methods. For instance, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates were prepared by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, demonstrating the compound's utility in synthesizing compounds with analgesic activity (Kirillov et al., 2012). Additionally, a modified stereospecific synthesis of potentially biologically and pharmacologically active derivatives from (R)-4-menthen-3-one was developed, showcasing the adaptability of synthesis routes for functionalized Methyl 3-oxocyclohexanecarboxylate derivatives (Ishmuratov et al., 2012).

Molecular Structure Analysis

The molecular structure of Methyl 3-oxocyclohexanecarboxylate derivatives has been explored to understand their crystalline forms and molecular configurations. For example, the molecular structure of a specific derivative was determined, highlighting its crystallization in the monoclinic system with defined cell parameters, which provides insights into the structural aspects of these compounds (Smirnova et al., 2010).

Chemical Reactions and Properties

Methyl 3-oxocyclohexanecarboxylate participates in various chemical reactions due to its reactive keto and ester functional groups. This versatility is evident in studies reporting its involvement in reactions such as the Hofmann rearrangement for synthesizing amino derivatives, highlighting its reactivity and utility in organic synthesis (Crane et al., 2011).

科学研究应用

有机合成中间体

3-氧代环己烷甲酸甲酯是一种通用的有机合成中间体。其结构允许进行各种化学转化,使其成为构建复杂有机分子的宝贵基石。例如,它可以由于酮基的存在而发生亲核加成反应,从而能够合成醇和胺,这些醇和胺在开发药物和农用化学品中至关重要 .

催化剂控制的内酯化

在催化领域,该化合物已被用于催化剂控制的二羧酸的位点选择性内酯化。此过程对于亚甲基C-H键的选择性活化具有重要意义,导致形成γ-和δ-内酯。这些内酯在天然产物和药物的合成中是必不可少的 .

安全和危害

“Methyl 3-oxocyclohexanecarboxylate” should be handled with care. It is advised to avoid formation of dust and aerosols . It should be stored in a well-ventilated place .

Relevant Papers One relevant paper is “The Baeyer-Villiger oxidation of alkyl oxocyclohexanecarboxylates” by A. J. Hubert and P. S. Starcher . The paper discusses the Baeyer-Villiger oxidation of methyl 3- and 4-oxocyclohexanecarboxylates .

作用机制

Mode of Action

As a derivative of cyclohexanone, it may share some of the biological activities of its parent compound. Cyclohexanone and its derivatives are often used in organic synthesis, particularly in the production of nylon and other polymers .

Biochemical Pathways

The biochemical pathways affected by Methyl 3-oxocyclohexanecarboxylate are currently unknown . In general, cyclohexanone and its derivatives can undergo various chemical reactions, including oxidation and reduction, which could potentially affect various biochemical pathways if these reactions occur in biological systems .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, and it’s soluble in water . These properties could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of Methyl 3-oxocyclohexanecarboxylate . For instance, its storage temperature should be dry and at room temperature .

属性

IUPAC Name |

methyl 3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEFSJWFUPHVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340613 | |

| Record name | Methyl 3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13148-83-9 | |

| Record name | Methyl 3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: Why is the chirality of methyl 3-oxocyclohexanecarboxylate important in drug discovery?

A1: Chiral molecules, like methyl 3-oxocyclohexanecarboxylate, exist in two forms that are mirror images of each other (enantiomers). These enantiomers can interact differently with biological systems. In drug discovery, controlling the chirality of a molecule is crucial because one enantiomer might have the desired therapeutic effect, while the other could be inactive or even harmful. The research highlights the use of biocatalytic approaches to selectively synthesize specific enantiomers of methyl 3-oxocyclohexanecarboxylate [(S)-, (R)-1], which are valuable building blocks for synthesizing chiral drug candidates [].

Q2: What are the advantages of using biocatalysts like lipases and enoate reductases in the synthesis of methyl 3-oxocyclohexanecarboxylate?

A2: Biocatalysts offer several advantages over traditional chemical synthesis methods. The research demonstrates the use of lipases, enoate reductases, and nitrilases for producing chiral methyl 3-oxocyclohexanecarboxylate and its derivatives []. These enzymes exhibit high selectivity, often catalyzing reactions at a specific chiral center, leading to a higher yield of the desired enantiomer. Additionally, enzymatic reactions generally proceed under milder conditions (e.g., lower temperatures, atmospheric pressure), reducing unwanted side reactions and minimizing the environmental impact compared to conventional chemical synthesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。